molecular formula C28H19Br2FN2O4 B11534789 2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

2,4-dibromo-6-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11534789
M. Wt: 626.3 g/mol
InChI Key: RVPBLOHUDYOIJY-VTNSRFBWSA-N
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Description

2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE typically involves multiple steps, starting with the bromination of a phenol derivative. The reaction conditions often require the use of bromine or a bromine-containing reagent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-DIBROMO-6-[(E)-[(2-HYDROXY-2,2-DIPHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE apart from similar compounds is its unique combination of bromine, fluorine, and phenyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C28H19Br2FN2O4

Molecular Weight

626.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[(2-hydroxy-2,2-diphenylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C28H19Br2FN2O4/c29-22-14-19(25(24(30)16-22)37-26(34)18-8-7-13-23(31)15-18)17-32-33-27(35)28(36,20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-17,36H,(H,33,35)/b32-17+

InChI Key

RVPBLOHUDYOIJY-VTNSRFBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F)O

Origin of Product

United States

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